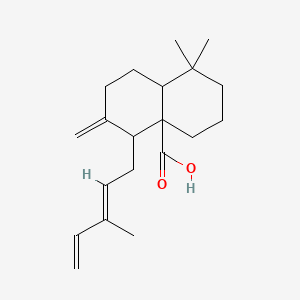

8(17),12E,14-Labdatrien-20-oic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

8,8-dimethyl-3-methylidene-4-[(2E)-3-methylpenta-2,4-dienyl]-2,4,5,6,7,8a-hexahydro-1H-naphthalene-4a-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O2/c1-6-14(2)8-10-16-15(3)9-11-17-19(4,5)12-7-13-20(16,17)18(21)22/h6,8,16-17H,1,3,7,9-13H2,2,4-5H3,(H,21,22)/b14-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLQWZUQLAWRAFU-RIYZIHGNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1C(=C)CCC2C1(CCCC2(C)C)C(=O)O)C=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\CC1C(=C)CCC2C1(CCCC2(C)C)C(=O)O)/C=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.5 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: 8(17),12E,14-Labdatrien-20-oic Acid - Natural Sources, Isolation, and Potential Biological Significance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural labdane (B1241275) diterpenoid, 8(17),12E,14-Labdatrien-20-oic acid. The document details its primary natural source, a representative methodology for its isolation and purification, and explores its potential biological activities based on current scientific literature.

Natural Sources

This compound is a natural product that has been identified and isolated from the plant kingdom. The primary documented source is detailed in the table below.

| Plant Species | Family | Plant Part | Reference |

| Isodon yuennanensis | Lamiaceae | Rhizomes | [1] |

Table 1: Natural Source of this compound

Experimental Protocols: Isolation and Purification

The following is a representative experimental protocol for the isolation and purification of this compound from the rhizomes of Isodon yuennanensis. This protocol is based on the initial extraction method mentioned in the literature and employs standard chromatographic techniques for the separation of diterpenoids.

2.1. Plant Material Collection and Preparation The rhizomes of Isodon yuennanensis are collected, washed, and air-dried. The dried rhizomes are then ground into a coarse powder to increase the surface area for efficient solvent extraction.

2.2. Extraction The powdered rhizomes are extracted with a 70% aqueous acetone (B3395972) solution at room temperature.[1] This process is typically repeated multiple times to ensure the exhaustive extraction of secondary metabolites. The combined extracts are then filtered and concentrated under reduced pressure to remove the acetone, yielding a crude aqueous extract.

2.3. Solvent Partitioning The crude aqueous extract is subjected to sequential liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, chloroform (B151607), and ethyl acetate (B1210297). This step aims to separate compounds based on their polarity, with diterpenoids like this compound expected to be present in the less polar fractions (e.g., chloroform or ethyl acetate).

2.4. Chromatographic Purification The bioactive fraction (e.g., the ethyl acetate fraction) is then subjected to a series of chromatographic techniques for the isolation of the pure compound.

-

Silica (B1680970) Gel Column Chromatography: The fraction is loaded onto a silica gel column and eluted with a gradient of n-hexane and ethyl acetate. Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions containing the target compound are pooled.

-

Sephadex LH-20 Column Chromatography: Further purification can be achieved using a Sephadex LH-20 column with a suitable solvent system, such as methanol (B129727), to remove smaller molecules and pigments.

-

Preparative High-Performance Liquid Chromatography (HPLC): The final purification step often involves preparative HPLC on a C18 column with a mobile phase consisting of a gradient of methanol and water or acetonitrile (B52724) and water. This allows for the isolation of this compound in high purity.

2.5. Structure Elucidation The structure of the isolated compound is confirmed using various spectroscopic methods, including:

-

Nuclear Magnetic Resonance (NMR): 1H NMR, 13C NMR, COSY, HMQC, and HMBC experiments are used to determine the chemical structure.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the molecular formula.

-

Infrared (IR) Spectroscopy: To identify functional groups.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: To identify chromophores.

Caption: Generalized workflow for the isolation and purification of this compound.

Potential Signaling Pathways and Biological Activities

While specific studies on the signaling pathways directly modulated by this compound are limited, research on structurally similar labdane-type diterpenoids provides insights into its potential biological activities. For instance, the related compound 8(17),12E,14-labdatrien-18-oic acid has been shown to exert its effects through the adenylyl cyclase (AC) - cyclic AMP (cAMP) - protein kinase A (PKA) pathway. Given the structural similarity, it is plausible that this compound may also interact with this pathway.

Caption: Hypothesized signaling pathway for this compound.

This proposed mechanism suggests that this compound may act as an activator of adenylyl cyclase, leading to an increase in intracellular cAMP levels. This, in turn, activates PKA, which can then phosphorylate various downstream targets, resulting in a cellular response. This pathway is crucial in regulating numerous physiological processes, and its modulation by this compound could be a promising area for future research in drug development.

Conclusion

This compound is a labdane diterpenoid with a confirmed natural source in the rhizomes of Isodon yuennanensis. While detailed quantitative and mechanistic studies are still needed, the information presented in this guide provides a solid foundation for researchers interested in this compound. The outlined isolation protocol offers a practical starting point for obtaining the pure compound for further investigation, and the hypothesized signaling pathway provides a rationale for exploring its potential therapeutic applications. Further research is warranted to fully elucidate the pharmacological profile of this compound.

References

An In-Depth Technical Guide to 8(17),12E,14-Labdatrien-20-oic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the labdane (B1241275) diterpenoid, 8(17),12E,14-Labdatrien-20-oic acid. The information is compiled for an audience with a professional background in the fields of natural product chemistry, pharmacology, and drug development.

Introduction

This compound is a natural product belonging to the labdane class of diterpenoids.[1] These compounds are characterized by a bicyclic core and are known to exhibit a wide range of biological activities.[1] First isolated from the rhizomes of Isodon yuennanensis, this compound is of interest to the scientific community for its potential pharmacological applications.[2][3] This guide summarizes the current knowledge on its chemical properties, isolation, and potential biological significance.

Chemical and Physical Properties

This compound is a compound with the molecular formula C₂₀H₃₀O₂ and a molecular weight of approximately 302.45 g/mol .[2][3]

| Property | Value | Source |

| Molecular Formula | C₂₀H₃₀O₂ | [2][3] |

| Molecular Weight | 302.45 g/mol | [2] |

| CAS Number | 1639257-36-5 | [2][3] |

| Class | Labdane Diterpenoid | [1] |

| Natural Source | Isodon yuennanensis | [2][3] |

Experimental Protocols

The isolation and structural elucidation of this compound were first described in a 2015 publication in the journal Natural Product Research. The following protocols are based on the methods outlined in that seminal paper.

Isolation from Isodon yuennanensis

The rhizomes of Isodon yuennanensis were the source material for the isolation of this compound. The general procedure involved the following steps:

-

Extraction: The dried and powdered rhizomes were extracted with 70% acetone.

-

Chromatographic Separation: The resulting crude extract was subjected to a series of chromatographic techniques to separate the individual components. This typically involves column chromatography over silica (B1680970) gel, followed by further purification steps such as preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

Structural Elucidation

The chemical structure of this compound was determined through extensive spectroscopic analysis. The primary techniques employed were:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Including ¹H NMR, ¹³C NMR, and 2D NMR experiments (such as COSY, HSQC, and HMBC) to establish the connectivity of atoms and the stereochemistry of the molecule.

While the full, detailed spectroscopic data is contained within the original publication, a summary of the key characterization data is essential for researchers.

Spectroscopic Data

The structural identity of this compound was established based on comprehensive NMR and MS data.

(Note: The following is a representative summary. For complete, assigned spectroscopic data, please refer to the original publication: Huang, Z. Y., et al. (2015). Two new labdane diterpenoids from the rhizomes of Isodon yuennanensis. Natural Product Research, 29(7), 628-632.)

| Data Type | Description |

| ¹H NMR | Signals corresponding to olefinic protons, methyl groups, and other protons characteristic of the labdane skeleton. |

| ¹³C NMR | Resonances for 20 carbon atoms, including those of the carboxylic acid, double bonds, and the bicyclic core. |

| HRESIMS | Provided the exact mass, confirming the molecular formula C₂₀H₃₀O₂. |

Biological Activity

Currently, there is a notable lack of published data on the specific biological activities of this compound. However, its classification as a labdane diterpenoid from the Isodon genus places it in a class of compounds with well-documented pharmacological potential.[1]

Potential Activities Based on Chemical Class

Diterpenoids isolated from various Isodon species have demonstrated a range of biological effects, suggesting potential areas of investigation for this compound:

-

Anti-inflammatory Activity: Many labdane diterpenoids exhibit anti-inflammatory properties. For instance, some diterpenoids from Isodon serra have been shown to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 267.4 cells.[4]

-

Cytotoxic Activity: A significant number of diterpenoids from Isodon species have been evaluated for their cytotoxicity against various cancer cell lines.[4][5] For example, certain ent-kaurane diterpenoids from Isodon wikstroemioides have shown potent cytotoxic activity with IC₅₀ values in the low micromolar range.

-

Antimicrobial Activity: The broader class of labdane diterpenoids is also known to possess antimicrobial properties.[1]

Quantitative Data for Structurally Related Compounds

To provide context, the following table summarizes the reported biological activities of some other diterpenoids isolated from Isodon species. It is crucial to note that these data are not for this compound and should not be directly extrapolated.

| Compound | Biological Activity | Cell Line/Assay | Result | Source |

| Viroxocin B, F, and others | Anti-inflammatory | LPS-induced NO production in RAW 267.4 cells | >60% inhibition at 10 µM | [4] |

| Viroxocin C | Cytotoxicity | Human renal cell carcinoma 769P | 52.66% inhibition at 20 µM | [4] |

| Rabdosin B | Cytotoxicity | HepG2, GLC-82, HL-60 | Most cytotoxic among 6 tested compounds | [5] |

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the isolation and characterization of this compound.

Potential Biological Activities (Hypothetical)

This diagram illustrates the potential, yet unconfirmed, biological activities of this compound based on its chemical class.

Conclusion and Future Directions

This compound is a structurally characterized labdane diterpenoid from Isodon yuennanensis. While its chemical properties and isolation have been documented, there is a clear need for further research to determine its biological activity profile. Future studies should focus on screening this compound in a variety of in vitro and in vivo assays to explore its potential as an anti-inflammatory, cytotoxic, or antimicrobial agent. Elucidating its mechanism of action and identifying its molecular targets will be crucial steps in evaluating its therapeutic potential. The information presented in this guide serves as a foundational resource for researchers interested in pursuing further investigation into this promising natural product.

References

- 1. This compound | Benchchem [benchchem.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. This compound | Scientist.com [app.scientist.com]

- 4. Six new diterpenoids with anti-inflammatory and cytotoxic activity from Isodon serra - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Comparison of cytotoxicity and DNA damage potential induced by ent-kaurene diterpenoids from Isodon plant - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Activity of Labdane-Type Diterpenes: A Technical Guide for Drug Discovery

Labdane-type diterpenoids are a large and structurally diverse class of natural products primarily found in higher plants, fungi, and marine organisms.[1] For centuries, traditional medicine has utilized plants containing these compounds, and modern research is now validating their significant therapeutic potential.[1] Labdane (B1241275) diterpenes exhibit a wide array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects, making them a compelling focus for drug development professionals.[2][3][4][5]

This technical guide provides an in-depth overview of the core biological activities of labdane diterpenoids. It summarizes key quantitative data, presents detailed experimental protocols for activity assessment, and visualizes the underlying molecular mechanisms and experimental workflows to support researchers, scientists, and drug development professionals.

Anticancer Activity

A substantial body of evidence highlights the cytotoxic and cytostatic effects of labdane diterpenoids against a variety of human cancer cell lines.[1][6] These compounds can inhibit cancer cell proliferation, induce cell cycle arrest, and trigger apoptosis by modulating key signaling pathways.[6][7][8] Andrographolide (B1667393), a well-studied labdane diterpene, for example, has been shown to be cytotoxic to a broad range of cancer cell lines, including those of the breast, lung, colon, and cervix.[8] Similarly, sclareol (B1681606) has demonstrated the ability to induce apoptosis in leukemia and human breast cancer cells.[6]

Quantitative Data: Cytotoxicity of Labdane Diterpenes

The following table summarizes the half-maximal inhibitory concentration (IC50) values for selected labdane diterpenes against various cancer cell lines. A lower IC50 value indicates greater potency.

| Compound | Cancer Cell Line | Cell Type | IC50 Value | Reference |

| Andrographolide | MCF-7 | Breast Cancer | 32.90 µM (48h) | [8] |

| Andrographolide | MDA-MB-231 | Breast Cancer | 37.56 µM (48h) | [8] |

| Andrographolide | HCT116 | Colon Cancer | 63.19 µM | [9] |

| Andrographolide | PC3 | Prostate Cancer | 30.56 µM | [9] |

| Rotundifuran | HL-60 | Leukemia | 22.5 µM | [9] |

| Rotundifuran | HeLa | Cervical Cancer | <10 µM | [9] |

| Sclareol | HeLa | Cervical Cancer | Proliferation inhibited in a concentration-dependent manner | [6] |

| Coronarin D | Glioblastoma Cell Lines | Brain Cancer | Inhibits growth and induces cell death | [7] |

| Chlorolabdans A | Raji | Burkitt's Lymphoma | 1.2 µM | [10] |

| Epoxylabdane A | K562 | Leukemia | 2.6 µM | [10] |

| Epoxylabdane A | Raji | Burkitt's Lymphoma | 3.1 µM | [10] |

Signaling Pathways in Anticancer Activity

Labdane diterpenes exert their anticancer effects through multiple signaling pathways. Coronarin D, for instance, activates the MAPK pathway, leading to the stimulation of ERK/JNK phosphorylation, which in turn inhibits cell proliferation and activates the intrinsic apoptotic pathway.[7] Other labdanes have been shown to interfere with the PI3K/Akt survival pathway and modulate the expression of proteins involved in apoptosis, such as the Bcl-2 family.[11]

Caption: Labdane diterpenes can induce apoptosis by inhibiting the pro-survival PI3K/Akt pathway.[11]

Experimental Protocol: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.[12] It measures the metabolic activity of cells, as mitochondrial dehydrogenases in viable cells convert the yellow MTT salt into a purple formazan (B1609692) product.[12]

Principle: The amount of purple formazan produced is directly proportional to the number of viable cells.[12]

Methodology:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with serial dilutions of the labdane diterpene dissolved in a suitable solvent (e.g., DMSO). Include a vehicle control (solvent only) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.

-

MTT Addition: Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 2-4 hours. During this time, viable cells will convert MTT to formazan crystals.

-

Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.[1]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value can be determined by plotting a dose-response curve.[1]

Caption: Experimental workflow for the MTT cytotoxicity assay.

Anti-inflammatory Activity

Labdane diterpenoids have demonstrated significant potential as anti-inflammatory agents.[3] Their mechanism of action often involves the inhibition of key inflammatory mediators and signaling pathways.[13] The primary anti-inflammatory activities have been linked to the inhibition of nuclear factor-κB (NF-κB) activity, the reduction of nitric oxide (NO) production, and the modulation of arachidonic acid metabolism.[3][14] Compounds like andrographolide and calcaratarin D have been shown to effectively suppress the production of pro-inflammatory mediators such as TNF-α, IL-6, and NO.[13][15]

Quantitative Data: Anti-inflammatory Effects of Labdane Diterpenes

The table below presents quantitative data on the anti-inflammatory effects of selected labdane diterpenoids, typically measured as the IC50 for the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

| Compound | Assay | Cell Line | IC50 Value | Reference |

| Labdane Diterpenoid 4 | NO Production Inhibition | RAW 246.7 | 1-10 µM | [13] |

| Labdane Diterpenoid 11 | NO Production Inhibition | RAW 246.7 | 1-10 µM | [13] |

| Gymglu Acid | NO Production Inhibition | Macrophages | 155.16 µM (78% inhibition) | [16] |

| Gymglu Acid | IL-6 Production Inhibition | Macrophages | 155.16 µM (71% inhibition) | [16] |

| Calcaratarin D | NO Production Inhibition | Macrophages | Effective modulation | [15] |

Signaling Pathway in Anti-inflammatory Activity

A central mechanism for the anti-inflammatory action of many labdane diterpenes is the inhibition of the NF-κB signaling pathway.[3] In unstimulated cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins.[13] Upon stimulation by inflammatory signals like LPS, the IκB kinase (IKK) complex is activated, which then phosphorylates IκBα. This phosphorylation targets IκBα for degradation, allowing the p65 subunit of NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, including iNOS and COX-2.[13] Certain labdane diterpenes can inhibit the IKK complex, preventing IκBα degradation and thereby blocking NF-κB nuclear translocation and subsequent inflammatory gene expression.[13]

Caption: Labdane diterpenes inhibit inflammation by blocking IKK, preventing NF-κB activation.[13]

Experimental Protocol: Griess Assay for Nitric Oxide

The Griess assay is a common method for quantifying nitric oxide production by measuring its stable breakdown product, nitrite (B80452), in cell culture supernatants.[1]

Principle: The Griess reagent converts nitrite into a purple-colored azo compound, and its absorbance can be measured spectrophotometrically.[1]

Methodology:

-

Cell Culture and Stimulation: Seed macrophages (e.g., RAW 264.7) in a 96-well plate. Pre-treat the cells with various concentrations of the labdane diterpene for 1 hour.[1]

-

Induction of Inflammation: Stimulate the cells with an inflammatory agent, typically lipopolysaccharide (LPS, 1 µg/mL), for 24 hours. Include untreated and LPS-only controls.[1]

-

Supernatant Collection: After incubation, carefully collect 50 µL of the cell culture supernatant from each well.[1]

-

Griess Reaction:

-

Add 50 µL of Griess Reagent A (e.g., 1% sulfanilamide (B372717) in 5% phosphoric acid) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.[1]

-

-

Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.[1]

-

Quantification: Determine the nitrite concentration by comparing the absorbance values to a standard curve prepared with known concentrations of sodium nitrite.[1]

Antimicrobial Activity

Labdane diterpenes have also been recognized for their antimicrobial properties against a range of pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi.[17][18] For example, mycaperoxides A and B have shown activity against Bacillus subtilis and Staphylococcus aureus.[18] More recently discovered compounds, such as chlorolabdans, have displayed inhibitory activity against Gram-positive bacteria with MIC values in the low µg/mL range.[10] The development of synthetic guanidine-functionalized labdane diterpenoids has also shown promise, with activity against both non-resistant and antibiotic-resistant bacterial strains.

Quantitative Data: Antimicrobial Activity of Labdane Diterpenes

The table below summarizes the Minimum Inhibitory Concentration (MIC) values for several labdane diterpenoids against various microorganisms. The MIC is the lowest concentration of a compound that prevents visible growth of a microbe.

| Compound | Microorganism | Type | MIC Value | Reference |

| 6α-malonyloxymanoyl oxide | Staphylococcus aureus | Gram-positive | 7-20 µg/mL | [19] |

| 6α-malonyloxymanoyl oxide | Bacillus subtilis | Gram-positive | 7-20 µg/mL | [19] |

| 6α-malonyloxymanoyl oxide | Micrococcus luteus | Gram-positive | 7-20 µg/mL | [19] |

| Chlorolabdane B | Bacillus subtilis | Gram-positive | 4 µg/mL | [10] |

| Chlorolabdane B | Micrococcus luteus | Gram-positive | 8 µg/mL | [10] |

| Chlorolabdane B | Staphylococcus aureus | Gram-positive | 4 µg/mL | [10] |

| Mycaperoxide A & B | Bacillus subtilis | Gram-positive | Active | [18] |

| Mycaperoxide A & B | Staphylococcus aureus | Gram-positive | Active | [18] |

Experimental Protocol: Broth Microdilution Assay for MIC Determination

The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[20][21]

Principle: A standardized inoculum of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration at which no visible growth occurs.[20][22]

Methodology:

-

Preparation of Compound Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of the labdane diterpene in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).[1][21]

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.[1]

-

Inoculation: Add the prepared inoculum to each well of the microtiter plate. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 35-37°C) for 16-24 hours.

-

MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the labdane diterpene in which there is no visible growth.[22] This can also be determined using a microplate reader to measure optical density.

Caption: Experimental workflow for the Broth Microdilution MIC assay.

Other Notable Biological Activities

Beyond their well-documented anticancer, anti-inflammatory, and antimicrobial effects, labdane diterpenes exhibit a range of other promising biological activities.

-

Neuroprotective Effects: Certain labdane diterpenes isolated from Fritillaria ebeiensis have shown neuroprotective effects against MPP+-induced neuronal cell death in human dopaminergic neuroblastoma SH-SY5Y cells, suggesting potential applications in neurodegenerative diseases like Parkinson's.[4][23]

-

Cardioprotective and Vasorelaxant Activity: Some labdanes protect cardiomyocytes from anoxia/reperfusion injury by activating cell survival signals like the PI3K/Akt and ERK1/2 pathways.[11] Others have demonstrated vasorelaxant activity by blocking CaV1.2 channels and stimulating KCa1.1 channels, indicating potential for treating hypertension.[24][25]

Conclusion

Labdane-type diterpenes represent a vast and structurally diverse family of natural products with a remarkable spectrum of biological activities. Their potent anticancer, anti-inflammatory, and antimicrobial properties, underpinned by their ability to modulate critical cellular signaling pathways, establish them as valuable lead structures in modern drug discovery. The continued exploration of this chemical class, supported by robust experimental validation and mechanistic studies, holds significant promise for the development of novel therapeutics to address a wide range of human diseases.

References

- 1. benchchem.com [benchchem.com]

- 2. Cytotoxic Labdane Diterpenes, Norlabdane Diterpenes and Bis-Labdanic Diterpenes from the Zingiberaceae: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Labdane diterpenoids as potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Neuroprotective labdane diterpenes from Fritillaria ebeiensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Anticancer activities and mechanism of action of the labdane diterpene coronarin D - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. benchchem.com [benchchem.com]

- 10. mdpi.com [mdpi.com]

- 11. Labdane diterpenes protect against anoxia/reperfusion injury in cardiomyocytes: involvement of AKT activation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Assessment of cytotoxicity of leaf extracts of Andrographis paniculata and Aspilia africana on murine cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Suppression of inflammatory responses by labdane-type diterpenoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. The identification of naturally occurring labdane diterpenoid calcaratarin D as a potential anti-inflammatory agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. d-nb.info [d-nb.info]

- 18. thieme-connect.com [thieme-connect.com]

- 19. Antibacterial activity of labdane diterpenoids from Stemodia foliosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. integra-biosciences.com [integra-biosciences.com]

- 22. microbenotes.com [microbenotes.com]

- 23. Neuroprotective labdane diterpenes from Fritillaria ebeiensis. | Semantic Scholar [semanticscholar.org]

- 24. mdpi.com [mdpi.com]

- 25. Novel Labdane Diterpenes-Based Synthetic Derivatives: Identification of a Bifunctional Vasodilator That Inhibits CaV1.2 and Stimulates KCa1.1 Channels - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 8(17),12E,14-Labdatrien-20-oic acid from Isodon yuennanensis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 8(17),12E,14-Labdatrien-20-oic acid, a labdane (B1241275) diterpenoid isolated from the rhizomes of the plant Isodon yuennanensis. The document details the physicochemical properties, isolation and purification protocols, and spectroscopic data essential for the identification and characterization of this natural product. Furthermore, it explores the potential biological activities of this compound class, drawing on data from structurally related labdane diterpenoids to inform future research and drug discovery efforts. This guide is intended to serve as a foundational resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Introduction

Isodon yuennanensis (Handel-Mazzetti) H. Hara is a plant species belonging to the Lamiaceae family, which is known for producing a rich diversity of terpenoids, particularly diterpenoids. These compounds have garnered significant interest in the scientific community due to their wide range of biological activities. One such compound isolated from the rhizomes of I. yuennanensis is the novel labdane diterpenoid, this compound. This guide provides an in-depth look at the technical details surrounding this compound, from its source and isolation to its structural elucidation and potential therapeutic applications.

Physicochemical Properties

This compound is a diterpenoid characterized by a labdane skeleton. Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₂₀H₃₀O₂ | [1] |

| Molecular Weight | 302.45 g/mol | [1] |

| CAS Number | 1639257-36-5 | |

| Appearance | White amorphous powder | [1] |

| Optical Rotation | [α]D²⁵ -38.5 (c 0.13, CHCl₃) | [1] |

Experimental Protocols

The isolation and purification of this compound from the rhizomes of Isodon yuennanensis involves a multi-step process. The general workflow is outlined below, based on the protocol described by Huang et al. (2015).

Plant Material

The rhizomes of Isodon yuennanensis were collected and air-dried.

Extraction

The dried and powdered rhizomes (5.0 kg) were extracted three times with 70% aqueous acetone (B3395972) at room temperature. The solvent was then evaporated under reduced pressure to yield a crude extract.

Fractionation

The crude extract was suspended in water and partitioned successively with petroleum ether, ethyl acetate (B1210297) (EtOAc), and n-butanol (n-BuOH).

Isolation and Purification

The ethyl acetate fraction (120.0 g) was subjected to column chromatography over silica (B1680970) gel, eluting with a gradient of chloroform (B151607) (CHCl₃) and methanol (B129727) (MeOH) (100:1 to 0:1, v/v) to yield several fractions. Fraction 5 (15.3 g) was further purified by repeated column chromatography on silica gel (petroleum ether-acetone, 20:1), followed by preparative HPLC (MeOH-H₂O, 85:15) to afford this compound (12.5 mg).

References

An In-Depth Technical Guide to 8(17),12E,14-Labdatrien-20-oic acid (CAS: 1639257-36-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 8(17),12E,14-Labdatrien-20-oic acid, a labdane (B1241275) diterpenoid isolated from Isodon yuennanensis. Due to the limited availability of specific experimental data for this compound, this document also draws upon the broader scientific literature on structurally related labdane diterpenoids to infer potential biological activities, experimental protocols, and mechanisms of action. This guide is intended to serve as a foundational resource for researchers and professionals in drug discovery and development, highlighting the therapeutic potential of this class of natural products.

Introduction

This compound is a natural product belonging to the labdane class of diterpenoids.[1] These compounds, characterized by a bicyclic core, are known for a wide array of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects. This guide summarizes the known physicochemical properties of this compound and explores the potential therapeutic applications based on the activities of similar compounds.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. This data is essential for its handling, formulation, and in the design of experimental assays.

| Property | Value | Reference |

| CAS Number | 1639257-36-5 | [2] |

| Molecular Formula | C₂₀H₃₀O₂ | [3] |

| Molecular Weight | 302.45 g/mol | [3] |

| Source | Isodon yuennanensis | [1][4] |

| Purity | Typically ≥96% | [3] |

Potential Biological Activities and Mechanism of Action

While specific biological data for this compound is not extensively documented, the broader class of labdane diterpenoids has been reported to exhibit significant therapeutic potential. The primary activities associated with this class of compounds are anti-inflammatory and cytotoxic effects.

Anti-inflammatory Activity

Labdane diterpenoids are known to exert anti-inflammatory effects through various mechanisms.[5] A key mechanism is the inhibition of the nuclear factor-κB (NF-κB) signaling pathway.[6][7] NF-κB is a crucial transcription factor that regulates the expression of pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). By inhibiting NF-κB activation, labdane diterpenoids can effectively reduce the inflammatory response.[6]

Cytotoxic Activity

Numerous diterpenoids isolated from Isodon species have demonstrated cytotoxic activity against various cancer cell lines.[8] While the specific cytotoxic potential of this compound has not been reported, related compounds have shown efficacy. The mechanism of cytotoxicity for this class of compounds can vary, but often involves the induction of apoptosis.

Experimental Protocols

The following are representative protocols for assessing the potential biological activities of this compound, based on standard methods used for other natural products and labdane diterpenoids.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a common colorimetric assay to assess the cytotoxic effects of a compound on cultured cells.[9]

Objective: To determine the concentration of the compound that inhibits cell growth by 50% (IC₅₀).

Materials:

-

Human cancer cell lines (e.g., HeLa, A549, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

Dimethyl sulfoxide (B87167) (DMSO)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the diluted compound to the wells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a blank (medium only).

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using a dose-response curve.

In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)

This protocol describes a method to evaluate the anti-inflammatory potential of the compound by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.[10]

Objective: To determine the ability of the compound to inhibit NO production.

Materials:

-

RAW 264.7 murine macrophage cell line

-

Complete cell culture medium

-

This compound

-

Lipopolysaccharide (LPS)

-

Griess reagent

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

-

Compound Pre-treatment: Treat the cells with various concentrations of the compound for 1-2 hours.

-

LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours. Include control groups (untreated, LPS only, compound only).

-

Griess Assay: Collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess reagent and incubate for 10 minutes at room temperature.

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-only control. A cell viability assay (e.g., MTT) should be performed in parallel to ensure that the observed NO inhibition is not due to cytotoxicity.

Conclusion

This compound, a labdane diterpenoid from Isodon yuennanensis, represents a promising scaffold for drug discovery. While specific biological data for this compound is currently limited, the well-documented anti-inflammatory and cytotoxic activities of related labdane diterpenoids suggest its potential as a therapeutic agent. Further investigation into its specific mechanisms of action and in vivo efficacy is warranted to fully elucidate its pharmacological profile. This guide provides a foundational framework for researchers to design and conduct such investigations.

References

- 1. This compound | Scientist.com [app.scientist.com]

- 2. 8(17);12E;14-Labdatrien-20-oic acid - CAS:1639257-36-5 - Naturewill biotechnology Co., Ltd. [naturewillbio.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. Suppression of inflammatory responses by labdane-type diterpenoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Labdane diterpenoids as potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The cytotoxic activity of diterpenoids from Isodon species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 10. Anti-inflammatory Labdane Diterpenoids from Leonurus macranthus - PubMed [pubmed.ncbi.nlm.nih.gov]

Labdane Diterpenes from the Zingiberaceae Family: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Zingiberaceae, or ginger family, of plants is a rich reservoir of bioactive secondary metabolites. Among these, labdane-type diterpenes have emerged as a promising class of compounds with significant therapeutic potential. This technical guide provides an in-depth overview of labdane (B1241275) diterpenes isolated from various genera of the Zingiberaceae family, with a focus on their cytotoxic and anti-inflammatory properties. Detailed experimental protocols for the isolation, characterization, and biological evaluation of these compounds are presented, alongside quantitative data on their bioactivities. Furthermore, this guide elucidates the molecular mechanisms underlying their anti-inflammatory effects, specifically their interaction with the NF-κB signaling pathway, visualized through a detailed pathway diagram. This document aims to serve as a comprehensive resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Introduction

The Zingiberaceae family, comprising over 50 genera and 1300 species, is a cornerstone of traditional medicine systems across Asia and other tropical regions.[1][2] Phytochemical investigations of this family have revealed a diverse array of secondary metabolites, including terpenoids, flavonoids, and diarylheptanoids.[1] Labdane diterpenes, a subclass of diterpenoids, have garnered significant attention due to their potent biological activities.[1][3] These bicyclic diterpenes have been isolated from several genera within the Zingiberaceae family, including Alpinia, Curcuma, Hedychium, and Zingiber.[1]

This guide focuses on the labdane diterpenes from Zingiberaceae, summarizing their known biological activities, providing detailed experimental methodologies for their study, and presenting quantitative data to facilitate comparative analysis. A key area of focus is the anti-inflammatory activity of these compounds and their mechanism of action involving the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of the inflammatory response.

Distribution of Labdane Diterpenes in Zingiberaceae

Labdane diterpenes have been identified and isolated from a variety of species within the Zingiberaceae family. The genus Hedychium is a particularly rich source of these compounds.[1][2] Other genera from which labdane diterpenes have been reported include Alpinia, Amomum, Curcuma, and Roscoea.[1] The rhizomes of these plants are the primary source for the isolation of these bioactive molecules.[1][4]

Biological Activities

Labdane diterpenes from the Zingiberaceae family exhibit a broad spectrum of pharmacological activities, with cytotoxic and anti-inflammatory effects being the most extensively studied.

Cytotoxic Activity

Numerous labdane diterpenes have demonstrated significant cytotoxicity against a range of human cancer cell lines. These include breast, cervical, liver, colorectal, pancreatic, and lung cancer cell lines.[1][2] The cytotoxic potential of these compounds makes them promising candidates for the development of novel anticancer agents. A summary of the cytotoxic activities of selected labdane diterpenes is presented in Table 1.

Table 1: Cytotoxic Activity of Labdane Diterpenes from Zingiberaceae (IC₅₀ in µM)

| Compound Name | Plant Source | Cell Line | IC₅₀ (µM) | Reference |

| Coronarin D | Hedychium coronarium | KB | 8.81 | [2] |

| Coronarin D | Hedychium coronarium | SMMC-7721 | >40 | [2] |

| (E)-Labda-8(17),12-diene-15,16-dial | Hedychium coronarium | KB | 9.43 | [2] |

| Villosin | Hedychium ellipticum | NCI-H187 | 0.12 (µg/mL) | |

| 15-Methoxylabda-8(17),11,13-trien-15,16-olide | Hedychium ellipticum | NCI-H187 | 0.90 (µg/mL) | |

| 16-Hydroxylabda-8(17),11,13-trien-15,16-olide | Hedychium ellipticum | NCI-H187 | 0.72 (µg/mL) | |

| Galangalditerpene A | Alpinia galanga | B16 Melanoma (Melanogenesis inhibition) | 4.4 | |

| Galangalditerpene B | Alpinia galanga | B16 Melanoma (Melanogenesis inhibition) | 8.6 | |

| Galangalditerpene C | Alpinia galanga | B16 Melanoma (Melanogenesis inhibition) | 4.6 | |

| Curcumanggoside | Curcuma mangga | Not cytotoxic | - | [5] |

| Labda-8(17),12-diene-15,16-dial | Curcuma amada | M. tuberculosis (MIC) | 500 (µg/mL) | [6] |

Note: Some values are reported in µg/mL and are indicated as such.

Anti-inflammatory and Anti-neuroinflammatory Activity

Several labdane diterpenes have shown potent anti-inflammatory and anti-neuroinflammatory activities.[4][7][8] These compounds can inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), superoxide (B77818) anions, and elastase.[4][7] The anti-inflammatory effects are often linked to the inhibition of the NF-κB signaling pathway.[9][10] A summary of the anti-inflammatory activities is provided in Table 2.

Table 2: Anti-inflammatory Activity of Labdane Diterpenes from Zingiberaceae (IC₅₀ in µg/mL)

| Compound Name | Plant Source | Assay | IC₅₀ (µg/mL) | Reference |

| 7β-hydroxycalcaratarin A | Hedychium coronarium | Superoxide Anion Generation | ≤4.52 | [4] |

| Calcaratarin A | Hedychium coronarium | Superoxide Anion Generation | 2.25 | [4] |

| Coronarin A | Hedychium coronarium | Superoxide Anion Generation | ≤4.52 | [4] |

| (E)-labda-8(17),12-diene-15,16-dial | Hedychium coronarium | Superoxide Anion Generation | ≤4.52 | [4] |

| 7β-hydroxycalcaratarin A | Hedychium coronarium | Elastase Release | ≤6.17 | [4] |

| Calcaratarin A | Hedychium coronarium | Elastase Release | 2.36 | [4] |

| Coronarin A | Hedychium coronarium | Elastase Release | ≤6.17 | [4] |

| (E)-7β-hydroxy-6-oxo-labda-8(17),12-diene-15,16-dial | Hedychium coronarium | Elastase Release | ≤6.17 | [4] |

| (E)-labda-8(17),12-diene-15,16-dial | Hedychium coronarium | Elastase Release | ≤6.17 | [4] |

| Compound 5 from A. zerumbet | Alpinia zerumbet | NO Production (BV2 cells) | 26.14 (µM) | [7] |

| Compound 8 from A. zerumbet | Alpinia zerumbet | NO Production (BV2 cells) | 17.29 (µM) | [7] |

Note: Some values are reported in µM and are indicated as such.

Experimental Protocols

This section provides detailed methodologies for the isolation, characterization, and biological evaluation of labdane diterpenes from Zingiberaceae.

Isolation and Purification of Labdane Diterpenes

The following is a representative protocol for the isolation of labdane diterpenes from the rhizomes of Hedychium coronarium.

4.1.1. Plant Material and Extraction

-

Collect fresh rhizomes of Hedychium coronarium.

-

Wash the rhizomes thoroughly with water to remove any soil and debris.

-

Air-dry the rhizomes in the shade and then pulverize them into a coarse powder.

-

Macerate the powdered rhizomes (e.g., 6.2 kg) with methanol (B129727) (3 x 30 L) at room temperature for 3 days for each extraction.[4]

-

Combine the methanol extracts and concentrate under reduced pressure at 35 °C to obtain a crude extract (e.g., 638 g).[4]

4.1.2. Fractionation

-

Partition the crude methanol extract between n-hexane and water (1:1, v/v).[4]

-

Separate the layers and concentrate the n-hexane layer to yield the n-hexane fraction (e.g., 112 g).[4]

-

Further extract the aqueous layer successively with ethyl acetate (B1210297) and n-butanol.

-

Concentrate each solvent layer to obtain the respective fractions.

4.1.3. Column Chromatography

-

Subject the n-hexane fraction to silica (B1680970) gel column chromatography (e.g., 100-200 mesh).

-

Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity.

-

Collect fractions of a defined volume (e.g., 70 mL each).[11]

-

Monitor the fractions by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., n-hexane:ethyl acetate, 8:2) and a suitable visualizing agent (e.g., anisaldehyde-sulfuric acid reagent followed by heating).

-

Pool fractions with similar TLC profiles.

-

Subject the pooled fractions containing the compounds of interest to further purification by repeated column chromatography or preparative HPLC to yield pure labdane diterpenes. For example, Coronarin D can be obtained from fractions eluted with 20% ethyl acetate in petroleum ether, yielding 3.16 g (16.21% yield from the fraction).[11]

4.1.4. Structure Elucidation The structures of the isolated compounds are determined using a combination of spectroscopic techniques, including:

-

1D and 2D Nuclear Magnetic Resonance (NMR): ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC experiments to establish the chemical structure and stereochemistry.

-

Mass Spectrometry (MS): ESI-MS or HR-ESI-MS to determine the molecular weight and elemental composition.

-

Infrared (IR) Spectroscopy: To identify functional groups.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: To identify chromophores.

Caption: General workflow for the isolation and purification of labdane diterpenes.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Seed cells (e.g., 1 x 10⁴ cells/well) in a 96-well plate and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Compound Treatment: Treat the cells with various concentrations of the isolated labdane diterpenes and incubate for a specified period (e.g., 72 hours).

-

MTT Addition: Remove the medium and add 20-30 µL of MTT solution (e.g., 2 mg/mL in PBS) to each well. Incubate for 1.5-4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the MTT solution and add 100-150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at a wavelength of 490-570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.

Anti-inflammatory Assays

4.3.1. Nitric Oxide (NO) Production Assay (Griess Assay) This assay measures the accumulation of nitrite (B80452), a stable product of NO, in cell culture supernatants.

-

Cell Culture and Treatment: Seed macrophages (e.g., RAW 264.7 cells) in a 96-well plate. Pre-treat the cells with various concentrations of the labdane diterpenes for a specified time, then stimulate with an inflammatory agent like lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours.

-

Griess Reagent Preparation: Prepare Griess reagent by mixing equal volumes of 1% sulfanilamide (B372717) in 2.5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid.

-

Reaction: Mix 100 µL of the cell culture supernatant with 100 µL of Griess reagent in a 96-well plate.

-

Incubation and Measurement: Incubate the mixture at room temperature for 10-15 minutes in the dark. Measure the absorbance at 540 nm.

-

Quantification: Determine the nitrite concentration from a sodium nitrite standard curve.

4.3.2. NF-κB Nuclear Translocation Assay (Western Blot) This assay determines the effect of the compounds on the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus.

-

Cell Treatment: Treat cells with the labdane diterpene for a specific duration, followed by stimulation with an NF-κB activator (e.g., TNF-α).

-

Nuclear and Cytoplasmic Extraction:

-

Harvest the cells and wash with ice-cold PBS.

-

Lyse the cells in a hypotonic buffer to release the cytoplasmic contents.

-

Centrifuge to pellet the nuclei. The supernatant contains the cytoplasmic fraction.

-

Wash the nuclear pellet and then lyse it with a high-salt nuclear extraction buffer to release nuclear proteins.

-

-

Protein Quantification: Determine the protein concentration of both the cytoplasmic and nuclear extracts using a protein assay (e.g., BCA assay).

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein from each fraction on an SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST).

-

Incubate the membrane with a primary antibody against NF-κB p65.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Use loading controls such as β-actin for the cytoplasmic fraction and Lamin B1 or PCNA for the nuclear fraction to ensure equal protein loading.

-

4.3.3. IKK Kinase Assay This assay measures the activity of the IκB kinase (IKK) complex.

-

Immunoprecipitation: Lyse treated and untreated cells and immunoprecipitate the IKK complex using an anti-IKKγ antibody.

-

Kinase Reaction: Incubate the immunoprecipitated IKK complex with a substrate (e.g., GST-IκBα) and ATP in a kinase buffer.

-

Detection: The phosphorylation of the substrate can be detected by Western blotting using a phospho-specific IκBα antibody or by measuring the amount of ADP produced using a commercial kinase assay kit.

Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

The anti-inflammatory effects of many labdane diterpenes from the Zingiberaceae family are attributed to their ability to inhibit the NF-κB signaling pathway. NF-κB is a transcription factor that plays a central role in regulating the expression of genes involved in inflammation, immunity, and cell survival.

In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα. Upon stimulation by pro-inflammatory signals (e.g., TNF-α, LPS), the IκB kinase (IKK) complex is activated. IKK then phosphorylates IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα unmasks the nuclear localization signal of NF-κB, allowing it to translocate to the nucleus. In the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, initiating the transcription of pro-inflammatory mediators such as cytokines, chemokines, and enzymes like COX-2 and iNOS.

Labdane diterpenes, such as coronarin D, have been shown to inhibit this pathway by preventing the phosphorylation and degradation of IκBα. This, in turn, blocks the nuclear translocation of the p65 subunit of NF-κB. Some evidence also suggests that these compounds may directly inhibit the activity of the IKK complex.

Caption: Inhibition of the NF-κB signaling pathway by labdane diterpenes.

Conclusion and Future Perspectives

Labdane diterpenes from the Zingiberaceae family represent a valuable class of natural products with significant potential for the development of new therapeutic agents, particularly in the areas of oncology and inflammatory diseases. Their potent cytotoxic and anti-inflammatory activities, coupled with a well-defined mechanism of action involving the inhibition of the NF-κB pathway, make them attractive lead compounds for drug discovery programs.

Future research should focus on the following areas:

-

Comprehensive Screening: A systematic screening of a wider range of Zingiberaceae species for novel labdane diterpenes.

-

Structure-Activity Relationship (SAR) Studies: To understand the structural features responsible for the observed biological activities and to guide the synthesis of more potent and selective analogues.

-

In Vivo Studies: To evaluate the efficacy and safety of the most promising compounds in preclinical animal models of cancer and inflammation.

-

Target Identification: To precisely identify the molecular targets of these compounds within the NF-κB signaling pathway and other relevant pathways.

This technical guide provides a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of labdane diterpenes from the ginger family. The detailed protocols and compiled data are intended to accelerate research efforts in this exciting field of natural product drug discovery.

References

- 1. med.upenn.edu [med.upenn.edu]

- 2. Nuclear & Cytoplasmic Extract Protocol | Rockland [rockland.com]

- 3. Quantifying Nuclear p65 as a Parameter for NF-κB Activation: Correlation Between ImageStream Cytometry, Microscopy and Western Blot - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. jetir.org [jetir.org]

An In-depth Technical Guide on the Stereochemistry of 8(17),12E,14-Labdatrien-20-oic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the stereochemistry of 8(17),12E,14-labdatrien-20-oic acid, a labdane (B1241275) diterpenoid isolated from the rhizomes of Isodon yuennanensis. The structural elucidation, particularly the assignment of its absolute and relative configuration, is critical for understanding its chemical properties, potential biological activity, and for guiding synthetic efforts.

Core Stereochemical Structure

This compound, also referred to in the literature as s-trans-8(17),12E,14-labdatrien-20-oic acid, possesses a bicyclic labdane core with several stereocenters. The absolute configuration of this core is consistent with other labdane diterpenoids isolated from the Isodon genus and is typically derived biosynthetically from (+)-copalyl diphosphate.

The definitive stereochemistry is established through a combination of spectroscopic analysis, particularly 2D NMR (ROESY/NOESY), and comparison of chiroptical data with known compounds. The key stereochemical features are:

-

Decalin Ring System: The fusion of the two rings is trans.

-

Chiral Centers: The established absolute configuration at the core stereocenters is typically 5S, 9S, and 10R.

-

Side Chain Geometry: The double bond at C-12 is in the E-configuration, and the conjugated diene system (C12-C15) adopts an s-trans conformation.

The stereochemical representation is further supported by computational data found in chemical databases, which predict a specific spatial arrangement of the atoms.

Data Presentation

The following tables summarize the key quantitative data used in the stereochemical determination of this compound, primarily derived from its initial isolation and characterization.

| Property | Value | Method of Determination | Reference |

| Specific Rotation | [α]26.3D +16.1 (c 0.40, MeOH) | Polarimetry | [1] |

| Molecular Formula | C₂₀H₃₀O₂ | HR-ESI-MS | [2] |

| CAS Number | 1639257-36-5 | - | [3] |

Table 1: Physicochemical and Chiroptical Data

| 1H NMR Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J in Hz) | Assignment | Key ROESY/NOESY Correlations |

| Data not fully available in searched literature | ||||

| Key Protons for Stereochemistry | ||||

| ~6.30 | dd | ~15.0, 10.0 | H-14 | H-12 |

| ~5.70 | d | ~15.0 | H-12 | H-14 |

| ~5.10 | d | ~10.0 | H-15a | Me-16 |

| ~4.90 | d | ~1.0 | H-15b | Me-16 |

| 4.85 | s | H-17a | ||

| 4.55 | s | H-17b | ||

| 1.80 | s | Me-16 | H-15a, H-15b | |

| 1.25 | s | Me-19 | ||

| 0.60 | s | Me-18 |

Table 2: Partial ¹H NMR Data and Key ROESY/NOESY Correlations for Stereochemical Assignment (Note: Full, detailed NMR data from the primary literature was not accessible. The listed values are representative for this class of compounds and highlight the correlations used for stereochemical assignment as described in the literature.)

Experimental Protocols

The methodologies detailed below are representative of the procedures used for the isolation and structural elucidation of labdane diterpenoids from plant sources.

Isolation Protocol

A typical workflow for the isolation of this compound from the rhizomes of Isodon yuennanensis involves the following steps:

-

Extraction: Air-dried and powdered rhizomes are extracted exhaustively with a 70% acetone (B3395972) solution at room temperature.

-

Concentration: The resulting extract is concentrated under reduced pressure to yield a crude residue.

-

Fractionation: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, chloroform, and ethyl acetate.

-

Chromatography: The fraction containing the target compound (typically the less polar fractions) is subjected to repeated column chromatography on silica (B1680970) gel and Sephadex LH-20, using gradient elution systems (e.g., hexane-acetone) to purify the compound.

Spectroscopic Analysis for Structure Elucidation

The purified compound's structure is determined using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the exact mass and establish the molecular formula.

-

Nuclear Magnetic Resonance (NMR):

-

1D NMR (¹H and ¹³C): Provides information on the number and types of protons and carbons.

-

2D NMR (COSY, HSQC, HMBC): Used to establish the carbon skeleton and the connectivity between protons and carbons.

-

ROESY/NOESY: This is the critical experiment for determining the relative stereochemistry. Through-space correlations between protons indicate their spatial proximity. For this compound, key correlations between H-12 and H-14 confirm the E-configuration of the double bond, while correlations between the protons of the C-16 methyl group and the C-15 vinyl protons establish the s-trans conformation of the diene.

-

-

Optical Rotation: The specific rotation is measured using a polarimeter to determine the chiroptical properties of the molecule. This value is then compared to those of known, structurally related compounds (e.g., those derived from (+)-sclareolide) to infer the absolute configuration of the bicyclic core.

Mandatory Visualizations

The following diagrams illustrate the logical workflow for stereochemical determination and the biosynthetic origin of the labdane core.

Caption: Workflow for the isolation and stereochemical determination of the title compound.

Caption: Simplified biosynthetic pathway leading to the normal labdane diterpenoid core.

References

An In-depth Technical Guide on 8(17),12E,14-Labdatrien-20-oic Acid (C20H30O2) and Related Labdane Diterpenoids

A Comprehensive Overview for Researchers and Drug Development Professionals

Introduction

8(17),12E,14-Labdatrien-20-oic acid is a naturally occurring labdane (B1241275) diterpenoid with the molecular formula C20H30O2.[1] Isolated from Isodon yuennanensis, this compound belongs to a large and structurally diverse class of natural products known for a wide array of biological activities.[2][3] Labdane diterpenes form the structural core of various natural products and are recognized for their potential as anti-inflammatory, antimicrobial, and anticancer agents. This technical guide provides a detailed overview of the chemical properties, potential biological activities, and underlying mechanisms of action of this compound and structurally related labdane diterpenoids, offering valuable insights for researchers and professionals in the field of drug discovery and development.

Chemical Properties

The fundamental structure of labdane diterpenoids consists of a bicyclic decalin ring system with a side chain at carbon 9. This compound is characterized by specific unsaturations and a carboxylic acid functional group, which contribute to its chemical reactivity and biological interactions.

| Property | Value | Reference |

| Molecular Formula | C20H30O2 | [1] |

| Molecular Weight | 302.45 g/mol | [1] |

| CAS Number | 1639257-36-5 | [1] |

| Class | Labdane Diterpenoid | |

| Natural Source | Isodon yuennanensis | [2][3] |

Biological Activities and Therapeutic Potential

While specific research on this compound is limited, the broader class of labdane diterpenoids has been extensively studied, revealing a range of pharmacological activities. Insights into the potential of the target compound can be drawn from studies on structurally similar molecules.

Anti-Inflammatory Activity

Labdane-type diterpenoids have demonstrated significant anti-inflammatory effects. Studies on various labdanes have shown they can reduce the production of key inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-activated macrophages, with IC50 values in the micromolar range.[4] This inhibition is often linked to the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression.[4] A key mechanism implicated is the inhibition of the NF-κB signaling pathway.[4]

Anticancer Activity

Numerous labdane diterpenoids have been evaluated for their cytotoxic effects against various cancer cell lines. The table below summarizes the half-maximal inhibitory concentration (IC50) values for several labdane diterpenoids, highlighting their potential as anticancer agents.

| Compound | Cell Line | IC50 (µM) | Reference |

| 13S-nepetaefolin | HCC70 (Triple-negative breast cancer) | 24.65 | [5] |

| Nepetaefuran | HCC70 (Triple-negative breast cancer) | 73.66 | [5] |

| Leonotinin | HCC70 (Triple-negative breast cancer) | 94.89 | [5] |

| Andrographolide | H69PR (Small cell lung carcinoma) | 3.66 µg/mL | [6] |

| 14-deoxyandrographolide | HT-29 (Colon carcinoma) | 3.81 µg/mL | [6] |

| Andrographolide | HCT-116 (Colon carcinoma) | 3.82 µg/mL | [6] |

Vasorelaxant Activity

A structurally related compound, 8(17),12E,14-labdatrien-18-oic acid, has been shown to exhibit vasorelaxant effects on isolated aortic rings.[7] This activity is proposed to be mediated through the activation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) and subsequent activation of the protein kinase A (PKA) pathway.[7]

Signaling Pathways

The biological activities of labdane diterpenoids are mediated through their interaction with various cellular signaling pathways. Below are diagrams illustrating two key pathways modulated by this class of compounds.

Experimental Protocols

Due to the limited availability of specific experimental protocols for this compound, this section provides detailed methodologies for key experiments commonly used to evaluate the biological activities of labdane diterpenoids, based on published studies of related compounds.

In Vitro Anti-Inflammatory Activity Assessment

Objective: To determine the effect of a labdane diterpenoid on the production of inflammatory mediators in macrophages.

Cell Line: RAW 264.7 murine macrophage cell line.

Methodology:

-

Cell Culture: RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

-

Cell Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The medium is then replaced with fresh medium containing various concentrations of the labdane diterpenoid for 1 hour. Subsequently, cells are stimulated with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

-

Nitric Oxide (NO) Measurement: The concentration of nitrite (B80452), a stable product of NO, in the culture supernatant is measured using the Griess reagent. A standard curve using sodium nitrite is generated to quantify the results.

-

Cytokine Measurement: The levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the culture supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

-

Cell Viability Assay: The cytotoxicity of the compound is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to ensure that the observed anti-inflammatory effects are not due to cell death.

In Vitro Cytotoxicity Assay

Objective: To evaluate the cytotoxic potential of a labdane diterpenoid against cancer cell lines.

Cell Lines: A panel of human cancer cell lines (e.g., MCF-7, HCT-116, HeLa).

Methodology:

-

Cell Seeding: Cancer cells are seeded in 96-well plates at an appropriate density and incubated for 24 hours to allow for attachment.

-

Compound Treatment: The cells are then treated with various concentrations of the labdane diterpenoid (typically in a logarithmic dilution series) for a specified period (e.g., 48 or 72 hours).

-

MTT Assay: After the incubation period, MTT solution is added to each well and incubated for 4 hours. The resulting formazan (B1609692) crystals are dissolved in a solubilization solution (e.g., DMSO).

-

Data Analysis: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by non-linear regression analysis of the dose-response curve.

Conclusion

This compound, a labdane diterpenoid from Isodon yuennanensis, represents a promising scaffold for drug discovery. While direct experimental data on this specific compound is emerging, the well-documented anti-inflammatory, anticancer, and vasorelaxant properties of structurally related labdane diterpenoids provide a strong rationale for its further investigation. The elucidation of its precise mechanisms of action and a comprehensive evaluation of its pharmacological profile are critical next steps. The information and protocols presented in this guide offer a solid foundation for researchers to explore the therapeutic potential of this and other related natural products.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. Cytotoxic Labdane Diterpenes, Norlabdane Diterpenes and Bis-Labdanic Diterpenes from the Zingiberaceae: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | Scientist.com [app.scientist.com]

- 4. Suppression of inflammatory responses by labdane-type diterpenoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. The vasorelaxant effect of 8(17),12E,14-labdatrien-18-oic acid involves stimulation of adenylyl cyclase and cAMP/PKA pathway: Evidences by pharmacological and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Therapeutic Potential of Labdatrien-20-oic Acids: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Introduction

Labdatrien-20-oic acids, a specific subclass of labdane-type diterpenoids, are emerging as a compelling area of interest in natural product chemistry and drug discovery. These bicyclic diterpenes, characterized by a labdane (B1241275) skeleton with a carboxylic acid at the C-20 position and three double bonds, have been isolated from various plant sources, notably from the genus Isodon. While research into this specific subclass is still in its nascent stages, the broader family of labdane diterpenoids has demonstrated a wide array of pharmacological activities, including anti-inflammatory, anticancer, and vasorelaxant effects. This technical guide aims to consolidate the current, albeit limited, knowledge on labdatrien-20-oic acids and related compounds, providing a foundational resource for further investigation into their therapeutic potential.

Identified Labdatrien-20-oic Acids

To date, the scientific literature explicitly detailing the isolation and characterization of labdatrien-20-oic acids is limited. One notable example that has been identified is:

-

s-trans-8(17),12E,14-Labdatrien-20-oic acid: Isolated from the rhizomes of Isodon yuennanensis, this compound represents a key molecule in this subclass[1]. Its chemical structure is confirmed by spectroscopic data and its synthesis has been achieved, providing a basis for further pharmacological evaluation[2].

While extensive biological activity data for s-trans-8(17),12E,14-labdatrien-20-oic acid is not yet available in the public domain, the known therapeutic effects of structurally similar labdane diterpenoids provide a strong rationale for its investigation.

Potential Therapeutic Effects: Inferences from Related Compounds

The therapeutic promise of labdatrien-20-oic acids can be inferred from the well-documented activities of other labdane diterpenoids, particularly those with variations in the position of the carboxylic acid group or the degree of unsaturation.

Anti-Inflammatory Activity

Diterpenoids isolated from Isodon species have been shown to be potent inhibitors of the NF-κB signaling pathway, a key regulator of inflammation[3]. This inhibition leads to a downstream reduction in the expression of pro-inflammatory mediators.

Hypothesized Signaling Pathway for Anti-Inflammatory Effects:

Figure 1: Hypothesized NF-κB inhibition by labdatrien-20-oic acids.

Anticancer Activity

Numerous labdane diterpenoids have exhibited cytotoxic effects against various cancer cell lines. The mechanisms often involve the induction of apoptosis and cell cycle arrest.

Quantitative Data on Related Labdane Diterpenoids:

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Isodosin A | HepG2 | 41.13 ± 3.49 | [4] |

| Isodosin B | HepG2 | < 10 | [5] |

| Adenanthin B | K562 | < 4.0 µg/mL | [6] |

| Adenanthin E | K562 | < 4.0 µg/mL | [6] |

| Weisiensin A | K562 | < 4.0 µg/mL | [6] |

Note: These values are for related diterpenoids from Isodon species and not for labdatrien-20-oic acids themselves. Direct comparison should be made with caution due to differing experimental conditions.

Vasorelaxant Effects

A structurally similar compound, 8(17),12E,14-labdatrien-18-oic acid, has been shown to induce vasorelaxation through the activation of the adenylyl cyclase/cAMP/PKA pathway. It is plausible that labdatrien-20-oic acids could exhibit similar activity.

Signaling Pathway for Vasorelaxant Effects:

Figure 2: Proposed adenylyl cyclase-mediated vasorelaxation pathway.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the investigation of the therapeutic effects of labdatrien-20-oic acids.

In Vitro Cytotoxicity (MTT Assay)

This assay assesses the ability of a compound to inhibit cell proliferation.

Workflow:

Figure 3: MTT assay experimental workflow.

Detailed Protocol:

-

Cell Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment[1][2][7][8].

-